5-(difluoromethyl)thiophene-3-sulfonyl chloride
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Overview
Description
5-(Difluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound characterized by the presence of a thiophene ring substituted with a difluoromethyl group and a sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)thiophene-3-sulfonyl chloride typically involves the introduction of the difluoromethyl group and the sulfonyl chloride group onto the thiophene ring. One common method involves the reaction of thiophene with difluoromethylating agents followed by sulfonylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are typical oxidizing agents for thiophene oxidation.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.
Scientific Research Applications
5-(Difluoromethyl)thiophene-3-sulfonyl chloride has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs due to its ability to introduce the difluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Agrochemicals: Employed in the development of herbicides and pesticides, leveraging its reactivity and stability.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)thiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly reactive, allowing for the formation of diverse derivatives. The difluoromethyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)thiophene-3-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(Chloromethyl)thiophene-3-sulfonyl chloride: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
5-(Difluoromethyl)thiophene-3-sulfonyl chloride is unique due to the presence of the difluoromethyl group, which can enhance the compound’s stability and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals where such properties are desirable .
Properties
CAS No. |
1781345-13-8 |
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Molecular Formula |
C5H3ClF2O2S2 |
Molecular Weight |
232.7 |
Purity |
95 |
Origin of Product |
United States |
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